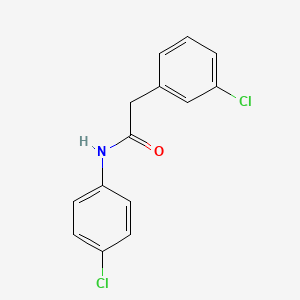

2-(3-chlorophenyl)-N-(4-chlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar chlorophenyl acetamide derivatives typically involves chemical reactions that introduce chlorophenyl groups into the acetamide moiety. Although specific synthesis methods for 2-(3-chlorophenyl)-N-(4-chlorophenyl)acetamide are not directly mentioned, related compounds are synthesized using reactions that may include nucleophilic substitution and amide formation, often under controlled conditions to ensure the correct placement of chlorophenyl groups (Jian-wei, 2009).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of chlorophenyl acetamide compounds. For instance, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide reveals intramolecular hydrogen bonding and several intermolecular interactions, which are crucial for understanding the 3D arrangement and stability of such molecules (Jansukra et al., 2021).

Chemical Reactions and Properties

Chlorophenyl acetamides undergo various chemical reactions, reflecting their reactivity and interaction with different chemical entities. These reactions can include hydrogen bonding, as evidenced in compounds like 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, where N—H⋯O hydrogen bonds form infinite chains, highlighting the compound's ability to participate in complex molecular assemblies (Praveen et al., 2013).

Physical Properties Analysis

The physical properties of chlorophenyl acetamides, such as solubility and crystallinity, are influenced by their molecular structure and intermolecular interactions. The presence of chlorophenyl groups impacts the compound's polarity, solubility in various solvents, and crystal packing, as seen in related studies (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of chlorophenyl acetamides, are determined by their functional groups and molecular configuration. For instance, the presence of chloro and acetamide groups can influence the compound's acidity, basicity, and susceptibility to hydrolysis. Quantum chemical calculations can provide insights into conformation, electronic properties, and reactivity descriptors, offering a deeper understanding of the compound's chemical behavior (Choudhary et al., 2014).

Applications De Recherche Scientifique

Quantum Chemical Calculations and Structural Analysis

Quantum chemical calculations have been utilized to investigate the conformation, vibrational spectroscopic, electronic, NBO (Natural Bond Orbital), and thermodynamic properties of related chlorophenyl acetamide derivatives. These studies provide insights into the molecular structural parameters, potential energy distribution, and molecular electrostatic potential, aiming to predict sites and relative reactivities towards electrophilic and nucleophilic attack. Additionally, absorption wavelengths in the UV–vis region have been predicted based on time-dependent density functional theory (TD-DFT) calculations, facilitating a deep understanding of these molecules for further applications (Choudhary et al., 2014).

Crystallography and Molecular Interactions

Crystallographic studies have shed light on the structural aspects of similar acetamide compounds, revealing the orientation of chlorophenyl rings and their interactions within the crystal lattice. These insights include the conformation of N—H bonds and the presence of intermolecular C—H⋯O interactions, which contribute to the understanding of molecular assembly and potential reactivity patterns (Saravanan et al., 2016).

Photovoltaic Efficiency and Non-Linear Optical Activity

Research into benzothiazolinone acetamide analogs, including compounds with chlorophenyl groups, has explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies assess light harvesting efficiency and the free energy of electron injection, indicating the suitability of these compounds for photovoltaic applications. Additionally, the non-linear optical (NLO) activity of these compounds has been evaluated, suggesting their utility in optical devices and energy applications (Mary et al., 2020).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Synthetic efforts have led to the development of phenoxyacetamide derivatives, targeting potential insecticidal agents. This includes evaluating their efficacy against specific pests, thereby contributing to agricultural research and pest management strategies. Such studies highlight the compound's utility in developing new insecticides with specific biological targets (Rashid et al., 2021).

Therapeutic Efficacy in Viral Infections

Anilidoquinoline derivatives related to chlorophenyl acetamide have been synthesized and assessed for their therapeutic efficacy in treating viral infections, such as Japanese encephalitis. These compounds demonstrate significant antiviral and antiapoptotic effects, indicating their potential in medical research for developing new treatments against viral diseases (Ghosh et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO/c15-11-4-6-13(7-5-11)17-14(18)9-10-2-1-3-12(16)8-10/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVMQZLYBGCHSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-N-(4-chlorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)

![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)